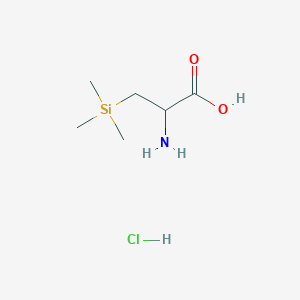
2-Benzothiazoleacetonitrile, 6-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and an acetonitrile group at the 2nd position.
Métodos De Preparación
The synthesis of 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The bromination of the benzothiazole intermediate can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave irradiation, or other advanced techniques to improve yield and efficiency .
Análisis De Reacciones Químicas
2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex benzothiazole derivatives, which are valuable in organic synthesis and material science.
Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme involved in bacterial DNA replication, leading to antibacterial effects . The exact molecular pathways and targets may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile can be compared with other benzothiazole derivatives, such as:
2-(4-chlorobenzothiazol-2-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and reactivity.
2-(6-methylbenzothiazol-2-yl)acetonitrile: Contains a methyl group instead of bromine, leading to variations in chemical properties and applications.
2-(6-fluorobenzothiazol-2-yl)acetonitrile: Fluorine substitution can affect the compound’s electronic properties and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H5BrN2S |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 |
Clave InChI |
SZEADIJAAKPRNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)SC(=N2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


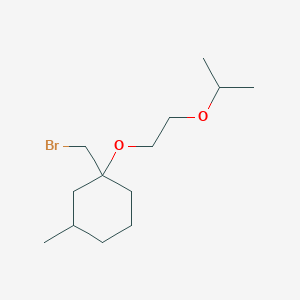
![Tert-butyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B15305958.png)
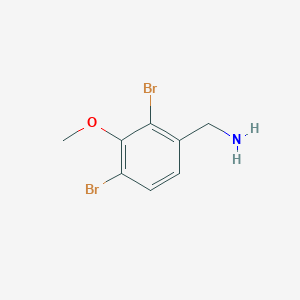
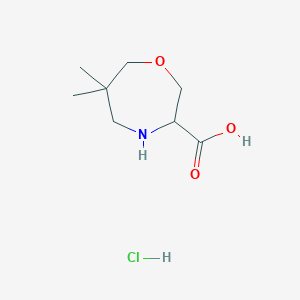
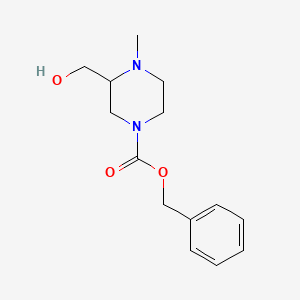
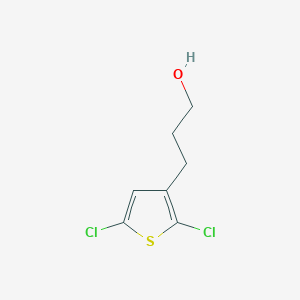
![rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15305985.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-aminehydrobromide](/img/structure/B15305991.png)
methanone](/img/structure/B15305998.png)


![rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylicacid](/img/structure/B15306023.png)

